molecular formula C11H14N2O4 B039567 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine CAS No. 118744-89-1

3'-C-Methylidene-2',3'-dideoxy-5-methyluridine

Cat. No. B039567
CAS RN: 118744-89-1
M. Wt: 238.24 g/mol
InChI Key: LOJSNYMIIFOHIJ-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-C-Methylidene-2',3'-dideoxy-5-methyluridine, also known as MDMU, is a modified nucleoside that has gained significant attention in scientific research due to its unique properties. MDMU is a nucleoside analog that has shown promise in the treatment of viral infections and cancer.

Mechanism of Action

The mechanism of action of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine is not fully understood. However, studies have shown that this compound inhibits viral replication by interfering with the reverse transcriptase enzyme, which is essential for the replication of many viruses. This compound also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the replication of viruses by interfering with the reverse transcriptase enzyme. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also relatively inexpensive compared to other nucleoside analogs. However, this compound has some limitations for lab experiments. It is a highly toxic compound that requires careful handling, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine. One area of research is the development of novel this compound derivatives with improved antiviral and anticancer properties. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new therapeutic targets for viral infections and cancer. Additionally, studies could be conducted to investigate the potential use of this compound in the treatment of other diseases, such as inflammatory diseases.
Conclusion
In conclusion, this compound is a nucleoside analog that has shown promise in the treatment of viral infections and cancer. Its unique properties make it a valuable compound for scientific research. The synthesis method of this compound is complex, and its mechanism of action is not fully understood. However, studies have shown that this compound has various biochemical and physiological effects, including the inhibition of viral replication and the induction of apoptosis in cancer cells. While this compound has some limitations for lab experiments, there are several future directions for the study of this compound that could lead to the development of new therapeutic targets for various diseases.

Synthesis Methods

3'-C-Methylidene-2',3'-dideoxy-5-methyluridine can be synthesized using a modified version of the Hoesch reaction. This method involves the reaction of 2,3,5-tri-O-benzoyl-D-arabinofuranosyl chloride with methyl isocyanate to produce this compound. The synthesis of this compound is a complex process that requires careful attention to detail and a high level of expertise.

Scientific Research Applications

3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has been studied extensively in scientific research for its antiviral and anticancer properties. Studies have shown that this compound inhibits the replication of various viruses, including HIV, hepatitis B, and herpes simplex virus. This compound has also been shown to induce apoptosis in cancer cells, making it a potential treatment for various types of cancer.

properties

CAS RN

118744-89-1

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

1-[(2R,5S)-5-(hydroxymethyl)-4-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H14N2O4/c1-6-3-9(17-8(6)5-14)13-4-7(2)10(15)12-11(13)16/h4,8-9,14H,1,3,5H2,2H3,(H,12,15,16)/t8-,9-/m1/s1

InChI Key

LOJSNYMIIFOHIJ-RKDXNWHRSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC(=C)[C@H](O2)CO

SMILES

CC1=CN(C(=O)NC1=O)C2CC(=C)C(O2)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(=C)C(O2)CO

Other CAS RN

118744-89-1

synonyms

3'-C-methylidene-2',3'-dideoxy-5-methyluridine
3'-CH2-5-MedU

Origin of Product

United States

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